molecular formula C13H10BrN3O2S B1445310 3-Brom-1-tosyl-1H-pyrazolo[3,4-b]pyridin CAS No. 889451-24-5

3-Brom-1-tosyl-1H-pyrazolo[3,4-b]pyridin

Katalognummer: B1445310
CAS-Nummer: 889451-24-5
Molekulargewicht: 352.21 g/mol
InChI-Schlüssel: YHNVMTSUQQQPLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine has the following chemical properties:

  • Molecular Formula : C13H10BrN3O2S
  • Molecular Weight : 352.21 g/mol
  • CAS Number : 889451-24-5
  • Structural Characteristics : The compound features a pyrazolo[3,4-b]pyridine core with a bromine atom at the 3-position and a tosyl group at the 1-position, contributing to its reactivity and biological activity.

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been evaluated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial in cancer therapy due to the role of FGFRs in tumor proliferation and survival.

  • A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine can inhibit FGFR signaling pathways effectively. For instance, compounds similar to 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine showed IC50 values in the nanomolar range against FGFRs, indicating potent inhibitory activity against breast cancer cell lines .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression. Pyrazolo[3,4-b]pyridines have been identified as potential inhibitors of tyrosine kinases, which are critical in signal transduction pathways related to cancer cell growth and metastasis .

Organic Electronics

The unique electronic properties of pyrazolo[3,4-b]pyridines make them suitable candidates for use in organic electronics. Their ability to form stable charge-transfer complexes can be exploited in the development of organic semiconductors.

  • Research has shown that incorporating 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine into polymer matrices enhances the electrical conductivity and stability of organic electronic devices .

Synthesis and Modification

The synthesis of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available pyrazole derivatives. This allows for further modification to enhance biological activity or tailor properties for specific applications.

Table 1: Synthesis Pathways for Pyrazolo[3,4-b]pyridines

StepReagents/ConditionsProduct
1Pyrazole + Tosyl chlorideTosylated pyrazole
2Bromination (Br2)3-Bromo derivative
3Cyclization with pyridine derivativesFinal product

Case Studies

Case Study 1: Anticancer Efficacy
In one study, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives including 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from low nanomolar to micromolar concentrations .

Case Study 2: Organic Semiconductor Development
Another research project focused on modifying the electronic properties of polymers by incorporating pyrazolo[3,4-b]pyridines. The study found that devices made with these compounds exhibited improved charge mobility and stability compared to traditional organic semiconductors .

Biochemische Analyse

Biochemical Properties

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the TRKA subtype, inhibiting its activity with an IC50 value of 56 nM . Additionally, it has shown selectivity for the MCF-7 and HUVEC cell lines .

Cellular Effects

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . The compound’s interaction with TRKA leads to the inhibition of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine exerts its effects by binding to the ATP pocket of TRKA, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of the intramembrane kinase domain, leading to the inhibition of downstream signaling pathways . The compound’s selectivity for TRKA over other kinases is attributed to its unique structural features .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine have been observed to change over time . The compound exhibits good plasma stability and low inhibitory activity towards a panel of cytochrome P450 isoforms, except CYP2C9 . Long-term studies have shown that it maintains its inhibitory effects on TRKA over extended periods .

Dosage Effects in Animal Models

The effects of 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models . At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is involved in metabolic pathways that include interactions with various enzymes and cofactors . Its metabolism primarily involves cytochrome P450 isoforms, with CYP2C9 being an exception . The compound’s metabolic stability contributes to its prolonged inhibitory effects on TRKA .

Transport and Distribution

Within cells and tissues, 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is primarily within the cytoplasm, where it interacts with TRKA . The compound’s activity is influenced by its localization, as it needs to be in proximity to TRKA to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of 1-tosyl-1H-pyrazolo[3,4-b]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a corresponding aminopyrazolopyridine derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which enhances its reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound recognized for its significant biological activities, particularly in the field of medicinal chemistry. This compound belongs to the broader class of pyrazolo[3,4-b]pyridines, which have been extensively studied for their therapeutic potential, including their roles as kinase inhibitors and in antituberculotic activities.

  • Molecular Formula: C13H10BrN3O2S
  • Molecular Weight: 352.21 g/mol
  • CAS Number: 889451-24-5

The unique substitution pattern of this compound enhances its reactivity and biological activity, making it a versatile scaffold in drug design.

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs). The binding occurs at the ATP pocket of TRKA, inhibiting its kinase activity. This inhibition affects various cellular processes, including signaling pathways and gene expression, ultimately influencing cellular metabolism and proliferation.

Action TypeDescription
TargetTropomyosin receptor kinases (TRKs)
Binding SiteATP pocket of TRKA
Effect on CellsInhibits signaling pathways and gene expression
Resulting ActivityAntituberculotic and anticancer properties

Antituberculotic Activity

Recent studies have demonstrated that derivatives of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine exhibit promising activity against Mycobacterium tuberculosis (MTB). In vitro assays indicated that certain derivatives can effectively inhibit the growth of MTB strains, including multi-drug resistant variants.

In a study evaluating various pyrazolo[3,4-b]pyridine derivatives against the H37Rv strain of M. tuberculosis, compounds with specific substitutions showed significant inhibitory effects. For instance, derivatives with methyl and phenyl groups at designated positions exhibited enhanced activity compared to unsubstituted analogs .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines such as A172, U87MG, A375, A2058, and Panc0504. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .

Study 1: Antitubercular Efficacy

A recent study synthesized a combinatorial library of pyrazolo[3,4-b]pyridines and evaluated their antitubercular activity through Minimum Inhibitory Concentration (MIC) assays. The results highlighted that specific substitutions significantly enhanced the inhibitory effects against MTB .

Study 2: Cancer Cell Line Proliferation

Another research focused on the effect of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine on various cancer cell lines. The study utilized IC50 values to determine potency. Compound derivatives demonstrated IC50 values in the micromolar range, indicating substantial antiproliferative effects .

Eigenschaften

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c1-9-4-6-10(7-5-9)20(18,19)17-13-11(12(14)16-17)3-2-8-15-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNVMTSUQQQPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=N3)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (1.8 g, 44.9 mmol, 60% suspension in mineral oil) was added portionwise to a cold (0° C.) solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine (3.7 g, 18.7 mmol) in dry THF (50 mL). After 10 minutes, 4-methylbenzene-1-sulfonyl chloride (5.3 g, 28.0 mmol) was added. The cold bath was removed, and the reaction mixture was left at room temperature overnight. The reaction mixture was placed in an ice bath, diluted with ethyl acetate (200 mL) and carefully quenched with water (20 mL). The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried, filtered and concentrated. The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (7:3) to give 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine (4.6 g, 70%) as a solid.
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.